Introduction: The Significance of the Thiazole Scaffold
Introduction: The Significance of the Thiazole Scaffold
An In-Depth Technical Guide to 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. We delve into its fundamental physicochemical properties, provide a detailed and rationalized synthetic protocol, and explore its potential applications in drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and methodologies to support their research and development endeavors.
The 1,3-thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in hydrogen bonding and other non-covalent interactions make it a cornerstone of modern medicinal chemistry.[2][3] The incorporation of a cyclopropyl group, as seen in 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid, introduces conformational rigidity and metabolic stability, often enhancing the binding affinity and pharmacokinetic profile of a parent molecule. This specific compound serves as a versatile synthetic intermediate, providing a carboxylic acid handle for further elaboration into amides, esters, and other functional groups, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.
Physicochemical Properties and Identification
Accurate identification is the foundation of reproducible science. The key identifiers and properties of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1083274-67-2 | [4][5] |
| Molecular Formula | C₇H₇NO₂S | [5][6] |
| Molecular Weight | 169.20 g/mol | [5][6] |
| IUPAC Name | 4-cyclopropyl-1,3-thiazole-2-carboxylic acid | N/A |
| Purity | Typically ≥95-97% | [5][6] |
| InChI Key | WAAIEZKJACRUDB-UHFFFAOYSA-N | [5] |
Note: A CAS number of 108327-46-4 has also been associated with this compound, which may be a typographical variation.[6] Researchers should verify the specific batch information with their supplier.
Synthesis and Mechanistic Rationale
The synthesis of substituted thiazoles is a well-established field, with the Hantzsch thiazole synthesis being a primary and highly reliable method.[1] The following protocol describes a robust and plausible pathway for the laboratory-scale synthesis of 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid.
Synthetic Workflow Overview
The synthesis is conceptualized as a two-step process: (1) Hantzsch cyclocondensation to form the corresponding ethyl ester, followed by (2) saponification (ester hydrolysis) to yield the final carboxylic acid. This approach is favored for its high yields and the relative stability of the ester intermediate, which simplifies purification.
Caption: Synthetic workflow for 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add cyclopropanecarbothioamide (1.0 eq) and absolute ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the thioamide is fully dissolved. Add ethyl 2-chloroacetoacetate (1.05 eq) dropwise to the solution at room temperature.
-
Causality: The thioamide acts as the nitrogen-sulfur donor. The α-halo ester provides the remaining three atoms for the thiazole ring. A slight excess of the ester ensures complete consumption of the thioamide.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur on the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
-
Workup: After completion, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (200 mL) and stir.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure ethyl ester.
Step 2: Saponification to 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid
-
Setup: Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 ratio, 80 mL) in a 250 mL round-bottom flask.
-
Reagent Addition: Add sodium hydroxide (NaOH, 2.5 eq) to the solution and stir vigorously.
-
Causality: A strong base is required to hydrolyze the stable ethyl ester to its corresponding carboxylate salt. An excess ensures the reaction goes to completion. THF is used as a co-solvent to ensure miscibility of the organic ester in the aqueous base.
-
-
Reaction: Stir the mixture at room temperature for 8-12 hours, or until TLC indicates the complete disappearance of the starting material.
-
Workup and Acidification: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Causality: Acidification protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield the final 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid.
Self-Validation: Analytical Characterization
To ensure the identity and purity of the final product, a suite of analytical techniques is mandatory.
-
¹H NMR: Confirms the molecular structure by showing characteristic peaks for the cyclopropyl protons, the thiazole ring proton, and the absence of ethyl ester signals.
-
Mass Spectrometry (MS): Verifies the molecular weight (169.20 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound, which should ideally be >97%.
-
Infrared (IR) Spectroscopy: Shows a broad O-H stretch for the carboxylic acid and a strong C=O stretch.
Applications in Drug Discovery and Organic Synthesis
4-Cyclopropyl-1,3-thiazole-2-carboxylic acid is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block for creating more complex molecules.[7] Its utility stems from the reactive carboxylic acid handle and the desirable properties imparted by the cyclopropyl-thiazole core.
Key Application Areas:
-
Antimicrobial Agents: The thiazole nucleus is a key component of many antibacterial and antifungal compounds.[3]
-
Anticancer Therapeutics: Numerous thiazole derivatives have been investigated as inhibitors of kinases, tubulin polymerization, and other targets relevant to oncology.[2]
-
Anti-inflammatory Drugs: Thiazole-containing molecules have shown promise as inhibitors of inflammatory pathways.
-
Organic Synthesis: It serves as a precursor for a wide range of derivatives, enabling structure-activity relationship (SAR) studies.[7]
Caption: Application pathways originating from the core chemical scaffold.
Conclusion
4-Cyclopropyl-1,3-thiazole-2-carboxylic acid is a strategically important molecule for chemical and pharmaceutical research. Its synthesis, based on established chemical principles like the Hantzsch reaction, is reliable and scalable. The combination of the biologically active thiazole ring, the metabolically robust cyclopropyl group, and a versatile carboxylic acid handle ensures its continued use as a foundational building block in the development of next-generation therapeutics. The methodologies and insights provided in this guide serve as a practical resource for scientists working to leverage this compound in their research programs.
References
-
4-Cyclopropyl-1,3-thiazole-2-carboxylic acid - Amerigo Scientific. [Link]
-
4-Thiazolecarboxylic acid | C4H3NO2S | CID 304271 - PubChem - NIH. [Link]
-
4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | C9H13NO2S | CID 203631 - PubChem. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - Neliti. [Link]
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. 4-Cyclopropyl-1,3-thiazole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 7. 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid|245.3 g/mol|CAS 1394042-51-3 [benchchem.com]
